

An In-depth Technical Guide to 1,3-Diisopropylthiourea: Discovery, Synthesis, and Characterization

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Compound of Interest

Compound Name: **1,3-Diisopropylthiourea**

Cat. No.: **B146723**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,3-Diisopropylthiourea**, a versatile N,N'-dialkylthiourea derivative. It covers the historical context of its discovery, detailed experimental protocols for its synthesis, and a thorough analysis of its physicochemical and spectroscopic properties. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering practical guidance on the preparation and characterization of this important chemical intermediate.

Introduction

1,3-Diisopropylthiourea, also known as N,N'-diisopropylthiourea, is a symmetrically disubstituted thiourea that has found significant application as a key intermediate in the synthesis of various organic compounds. Its utility is particularly notable in the preparation of pharmaceuticals, such as the antibiotic Cefathiamidine, and as a precursor to N,N'-diisopropylcarbodiimide (DCC), a widely used dehydrating agent in peptide synthesis and other condensation reactions.^[1] The presence of two isopropyl groups imparts specific solubility and reactivity characteristics to the molecule, making it a valuable building block in diverse synthetic endeavors, including agricultural chemistry and the development of novel therapeutic agents.^[2]

[2]

Discovery and History

The specific historical account of the first synthesis of **1,3-Diisopropylthiourea** is not prominently documented in readily available literature. However, its discovery can be situated within the broader history of thiourea and its derivatives. The synthesis of N,N'-disubstituted thioureas has been an area of chemical exploration for over a century, with early methods often involving the reaction of amines with carbon disulfide or isothiocyanates.

A common and historically significant method for preparing symmetrically disubstituted thioureas involves the reaction of a primary amine with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate intermediate, which then reacts with another equivalent of the amine to yield the corresponding thiourea. While a specific early publication detailing the synthesis of **1,3-Diisopropylthiourea** via this route is not readily identifiable, a patent for the preparation of carbodiimides references a method for obtaining diisopropylthiourea from a 1949 publication in Berichte der deutschen chemischen Gesellschaft. This suggests that the compound and its synthesis were known to the chemical community by the mid-20th century.

More contemporary methods have focused on improving the efficiency, safety, and environmental friendliness of the synthesis. These include catalyzed reactions and microwave-assisted protocols, reflecting the ongoing importance of this compound in synthetic chemistry.

[3][4]

Physicochemical Properties

1,3-Diisopropylthiourea is a white to off-white crystalline powder at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₆ N ₂ S	[2] [5]
Molecular Weight	160.28 g/mol	[2] [5]
Melting Point	140 - 145 °C	[2] [6]
Appearance	White to off-white crystal powder	[2]
CAS Number	2986-17-6	[2] [5]
EINECS Number	221-051-7	[5]
SMILES	CC(C)NC(=S)NC(C)C	[5]
InChI	1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3, (H2,8,9,10)	[7]

Table 1: Physicochemical Properties of **1,3-Diisopropylthiourea**

Synthesis of 1,3-Diisopropylthiourea

Several synthetic routes to **1,3-Diisopropylthiourea** have been reported. The two most common methods are the reaction of diisopropylamine with carbon disulfide and the reaction of thiourea with diisopropylamine.

Synthesis from Isopropylamine and Carbon Disulfide

This is a classical method for the preparation of symmetrically disubstituted thiureas. The reaction involves the nucleophilic addition of isopropylamine to carbon disulfide.

Experimental Protocol:

- To a stirred solution of isopropylamine (2.0 equivalents) in a suitable solvent (e.g., ethanol or water), carbon disulfide (1.0 equivalent) is added dropwise at a controlled temperature (typically 0-10 °C).
- The reaction mixture is then stirred at room temperature for several hours.

- The product often precipitates from the reaction mixture and can be collected by filtration.
- Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

A variation of this method reported in a Chinese patent describes the refluxing of diisopropylamine and carbon disulfide in xylene.^[3] Another approach utilizes microwave-promoted synthesis on an alumina surface.^[3]

Synthesis from Thiourea and Diisopropylamine

This method provides an alternative route that avoids the use of the highly flammable and toxic carbon disulfide.

Experimental Protocol:

A patented procedure describes the following method:^[8]

- In a reaction vessel, mix thiourea (1.0 equivalent), diisopropylamine (2.0 equivalents), and a catalytic amount of PEG-400 in water.
- The mixture is heated to reflux for 20-36 hours.
- Upon cooling, the product precipitates and is collected by filtration.
- The solid is washed with water and dried to afford **1,3-Diisopropylthiourea**.

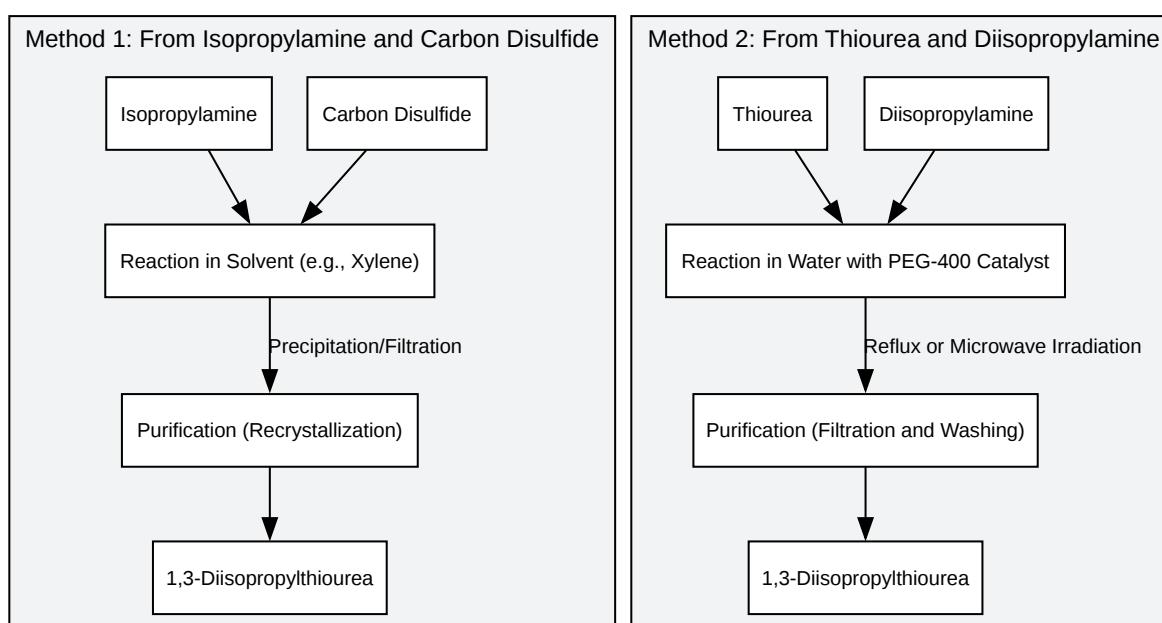
The reported yields for this method are in the range of 78-80%.^[8] A microwave-assisted variation of this reaction has also been developed, significantly reducing the reaction time to a few minutes and providing yields up to 91%.^[4]

Table 2: Comparison of Synthetic Methods for **1,3-Diisopropylthiourea**

Method	Starting Materials	Reagents /Catalyst	Solvent	Reaction Conditions	Yield	Reference(s)
1	Isopropylamine, Carbon Disulfide	-	Xylene	Reflux	Not specified	[3]
2	Thiourea, Diisopropylamine	PEG-400	Water	Reflux, 26 hours	78%	[8]
3	Thiourea, Diisopropylamine	PEG-400	Water	Microwave, 600W, 0.8 min	91%	[4]

Synthetic Workflow Diagram

General Synthetic Workflow for 1,3-Diisopropylthiourea



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Caption: Synthetic workflows for **1,3-Diisopropylthiourea**.

Spectroscopic Characterization

The structure of **1,3-Diisopropylthiourea** is confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of **1,3-Diisopropylthiourea** is characterized by signals corresponding to the protons of the isopropyl groups and the N-H protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule, showing distinct signals for the methyl, methine, and thiocarbonyl carbons.

Table 3: NMR Spectroscopic Data for **1,3-Diisopropylthiourea**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
¹ H NMR	~1.3	Doublet	-CH(CH ₃) ₂
	~4.4	Septet	-CH(CH ₃) ₂
	~6.5	Broad singlet	NH
¹³ C NMR	~23	Singlet	-CH(CH ₃) ₂
	~48	Singlet	-CH(CH ₃) ₂
	~180	Singlet	C=S

(Note: Chemical shifts are approximate and can vary depending on the solvent used.)

Infrared (IR) Spectroscopy

The IR spectrum of **1,3-Diisopropylthiourea** displays characteristic absorption bands for the N-H and C=S functional groups.

Table 4: IR Spectroscopic Data for **1,3-Diisopropylthiourea**

Wavenumber (cm ⁻¹)	Vibration
~3200	N-H stretching
~2970	C-H stretching (aliphatic)
~1550	N-H bending and C-N stretching
~1350	C=S stretching

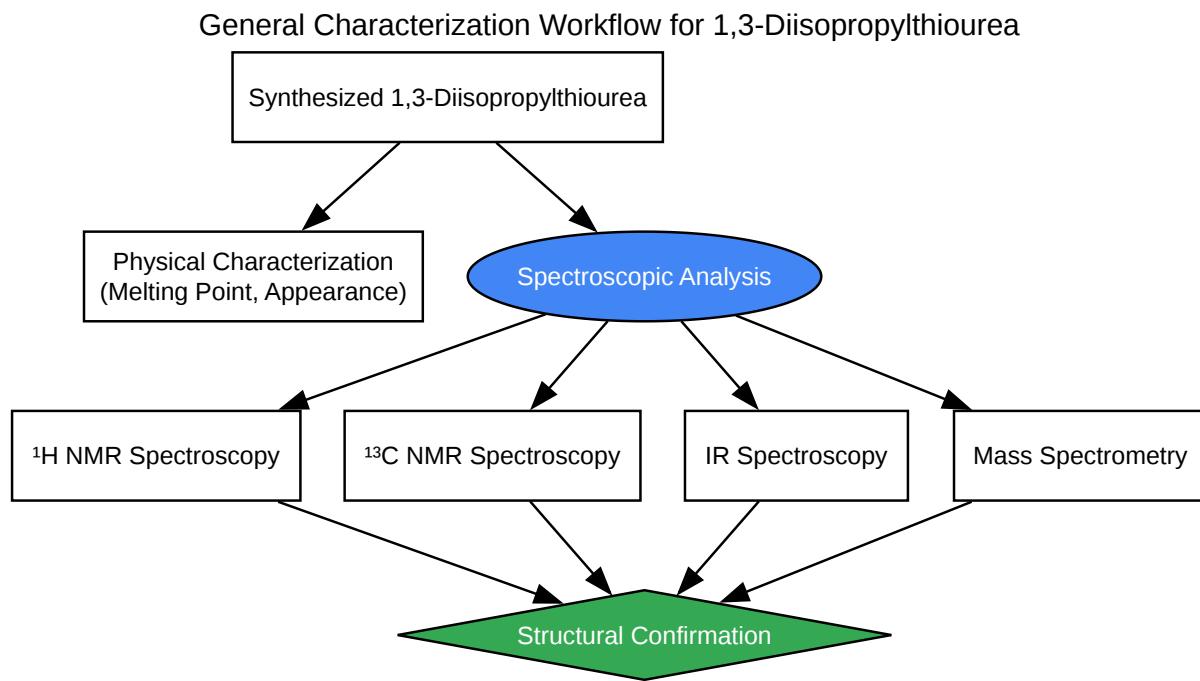
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of **1,3-Diisopropylthiourea**. The mass spectrum typically shows the molecular ion peak ([M]⁺) and characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data for **1,3-Diisopropylthiourea**

m/z	Interpretation
160	[M] ⁺ (Molecular Ion)
102	[M - C ₃ H ₆] ⁺
58	[C ₃ H ₈ N] ⁺

Characterization Workflow Diagram



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Caption: Characterization workflow for **1,3-Diisopropylthiourea**.

Applications

1,3-Diisopropylthiourea serves as a crucial intermediate in several synthetic applications:

- Pharmaceutical Synthesis: It is a key precursor in the synthesis of the cephalosporin antibiotic, Cefathiamidine.[1]
- Reagent Synthesis: It is used to prepare N,N'-diisopropylcarbodiimide (DCC), a widely employed coupling agent in peptide synthesis and other condensation reactions.[1]
- Agricultural Chemistry: Thiourea derivatives are known to exhibit herbicidal and plant growth regulatory activities, and **1,3-diisopropylthiourea** is explored in this context.[2]
- Coordination Chemistry: It can act as a ligand in the synthesis of metal complexes.

Safety Information

1,3-Diisopropylthiourea should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

1,3-Diisopropylthiourea is a valuable and versatile chemical intermediate with established applications in the pharmaceutical and chemical industries. This technical guide has provided a detailed overview of its history, synthesis, and characterization. The experimental protocols and tabulated data presented herein offer a practical resource for researchers working with this compound. As the demand for complex organic molecules continues to grow, the importance of key building blocks like **1,3-Diisopropylthiourea** in enabling innovative synthetic strategies is expected to persist.

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